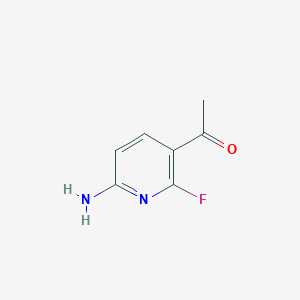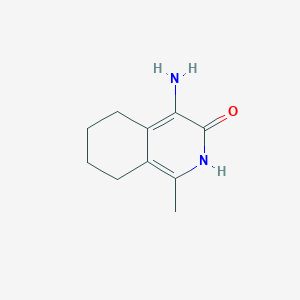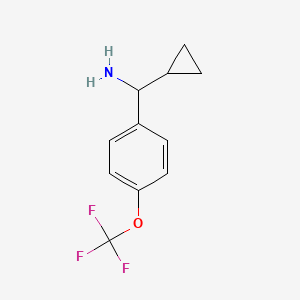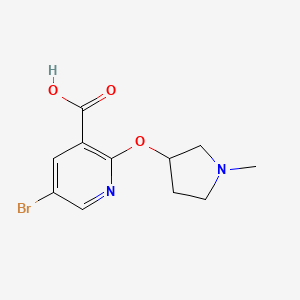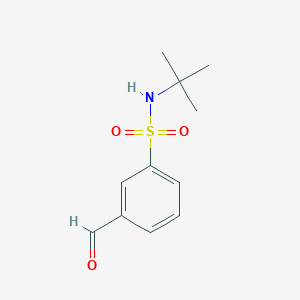
N-tert-Butyl-3-formylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(tert-butyl)-3-formylbenzenesulfonamide: is an organic compound that features a tert-butyl group, a formyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(tert-butyl)-3-formylbenzenesulfonamide typically involves the reaction of 3-formylbenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production methods for n-(tert-butyl)-3-formylbenzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: n-(tert-butyl)-3-formylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-carboxybenzenesulfonamide.
Reduction: n-(tert-butyl)-3-hydroxymethylbenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: n-(tert-butyl)-3-formylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, n-(tert-butyl)-3-formylbenzenesulfonamide can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonamide-binding enzymes.
Industry: In the industrial sector, n-(tert-butyl)-3-formylbenzenesulfonamide can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of n-(tert-butyl)-3-formylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
- n-(tert-butyl)-4-formylbenzenesulfonamide
- n-(tert-butyl)-2-formylbenzenesulfonamide
- n-(tert-butyl)-3-methylbenzenesulfonamide
Comparison: n-(tert-butyl)-3-formylbenzenesulfonamide is unique due to the position of the formyl group on the benzene ring. This positional isomerism affects the compound’s reactivity and interaction with other molecules. Compared to its analogs, n-(tert-butyl)-3-formylbenzenesulfonamide may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-tert-butyl-3-formylbenzenesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-11(2,3)12-16(14,15)10-6-4-5-9(7-10)8-13/h4-8,12H,1-3H3 |
InChI Key |
UEOUIPKJHCCEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


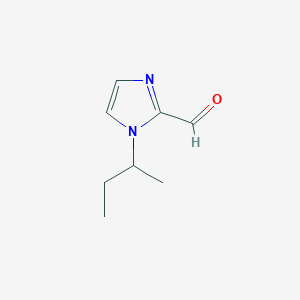

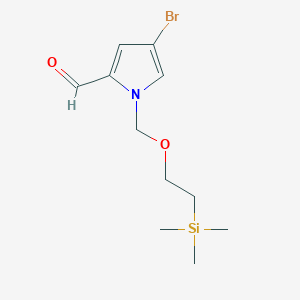

![1-[3-(3-Bromophenyl)phenyl]ethan-1-one](/img/structure/B13981449.png)
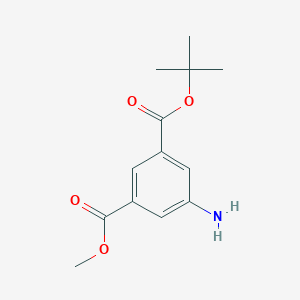
![3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13981454.png)

